molecular formula C27H28ClN3O4S B2399885 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113140-29-6

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2399885
CAS No.: 1113140-29-6
M. Wt: 526.05
InChI Key: KRZWPGRPJJOPJL-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H28ClN3O4S and its molecular weight is 526.05. The purity is usually 95%.
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Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure

The compound features several notable functional groups:

  • Chlorophenyl moiety enhances lipophilicity and may contribute to biological activity.
  • Tetrahydrofuran ring potentially increases solubility and bioavailability.
  • Dihydroquinazoline core is associated with various pharmacological effects.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. A series of synthesized derivatives were tested against common bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. For instance, certain derivatives demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potential as effective antibacterial agents .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point of research:

  • Acetylcholinesterase (AChE) Inhibition: Compounds derived from similar structures have shown promising AChE inhibitory activity, crucial for treating conditions like Alzheimer's disease. The inhibition percentage was calculated based on absorbance measurements, with some compounds achieving significant inhibition compared to standard controls .

Study 1: Synthesis and Biological Evaluation

In a comprehensive study, researchers synthesized various quinazoline derivatives, including the target compound. They evaluated these for antibacterial and enzyme inhibitory activities using standard microbiological methods and enzyme assays. The results indicated that modifications in the chemical structure significantly influenced biological potency .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related compounds to understand how different substituents affect biological activity. The presence of the chlorophenyl group was correlated with enhanced antibacterial efficacy, while modifications in the dihydroquinazoline core were linked to improved AChE inhibition .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/EnzymesResults (IC50 µM)Reference
AntibacterialSalmonella typhiModerate to strong
Bacillus subtilisModerate to strong
AChE InhibitionAChE EnzymeUp to 6.28
Urease InhibitionUrease Enzyme1.13 - 6.28

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O4S/c28-19-10-7-17(8-11-19)24(32)16-36-27-30-23-14-18(25(33)29-20-4-1-2-5-20)9-12-22(23)26(34)31(27)15-21-6-3-13-35-21/h7-12,14,20-21H,1-6,13,15-16H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZWPGRPJJOPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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